molecular formula C13H16N4O4 B3848270 N',N'-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide CAS No. 5379-28-2

N',N'-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide

Cat. No.: B3848270
CAS No.: 5379-28-2
M. Wt: 292.29 g/mol
InChI Key: PVPRHMSRPIYKEJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide is an organic compound with a complex structure that includes both nitro and oxamide functional groups.

Chemical Reactions Analysis

N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide can be compared with other similar compounds, such as:

The uniqueness of N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N',N'-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-3-16(4-2)13(19)12(18)15-14-9-10-5-7-11(8-6-10)17(20)21/h5-9H,3-4H2,1-2H3,(H,15,18)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPRHMSRPIYKEJ-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416412
Record name ST50299614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5379-28-2
Record name ST50299614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide
Reactant of Route 2
Reactant of Route 2
N',N'-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.